REACTION_SMILES
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[CH3:21][S:22](=[O:23])[CH3:24].[CH3:6][C:7]([CH3:8])([O-:9])[CH3:10].[ClH:3].[K+:11].[NH2:12][c:13]1[n:14][cH:15][n:16][cH:17][c:18]1[C:19]#[N:20].[NH2:1][OH:2].[NH2:4][OH:5]>>[N:1]([OH:2])=[C:19]([c:18]1[c:13]([NH2:12])[n:14][cH:15][n:16][cH:17]1)[NH2:20]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1cncnc1N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
NO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NO
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Name
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|
Type
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product
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Smiles
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NC(=NO)c1cncnc1N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |